N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride
CAS No.: 1158409-28-9
Cat. No.: VC7802947
Molecular Formula: C12H18ClN3
Molecular Weight: 239.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158409-28-9 |
|---|---|
| Molecular Formula | C12H18ClN3 |
| Molecular Weight | 239.74 |
| IUPAC Name | N-ethyl-2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H17N3.ClH/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12;/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15);1H |
| Standard InChI Key | YSLJYTVBDYIYHF-UHFFFAOYSA-N |
| SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)C.Cl |
| Canonical SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)C.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride belongs to the benzimidazole class of heterocyclic compounds, characterized by a fused benzene and imidazole ring system. The molecular formula C₁₂H₁₈ClN₃ reflects the following structural components:
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Benzimidazole core: Provides π-π stacking capabilities for molecular interactions
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5-Methyl substitution: Enhances hydrophobic interactions with biological targets
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Ethylamine side chain: Facilitates solubility and salt formation
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Hydrochloride counterion: Improves crystalline stability
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular Weight | 239.74 g/mol |
| Exact Mass | 239.1198 Da |
| PSA (Polar Surface Area) | 40.71 Ų |
| LogP (Partition Coefficient) | 2.01 |
| Solubility | >50 mg/mL in DMSO |
The compound's SMILES notation (CCNCCC1=NC2=C(N1)C=C(C=C2)C.Cl) precisely encodes its atomic connectivity, while its InChIKey (YSLJYTVBDYIYHF-UHFFFAOYSA-N) provides a unique chemical identifier. X-ray crystallography studies of analogous benzimidazoles suggest a planar aromatic system with the methyl group adopting an equatorial orientation to minimize steric hindrance .
Synthesis and Purification
Manufacturing Process
The synthesis follows a three-stage protocol optimized for yield and purity:
Stage 1: Benzimidazole Core Formation
Condensation of o-phenylenediamine derivatives with formic acid under reflux conditions generates the bicyclic benzimidazole structure. The 5-methyl group is introduced through selective alkylation during this stage.
Stage 2: Side Chain Incorporation
N-ethylation employs ethyl bromide in the presence of potassium carbonate, achieving >85% yield. Temperature control at 60-65°C prevents over-alkylation.
Stage 3: Salt Formation and Purification
Treatment with concentrated HCl in ethanol/water (3:1 v/v) produces the hydrochloride salt. Recrystallization from this solvent mixture yields crystals with ≥95% purity, as confirmed by HPLC-UV analysis.
Table 2: Optimization parameters for scale-up production
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60-65°C | ±3% yield |
| pH during salt formation | 4.5-5.0 | Crystal quality |
| Cooling Rate | 1°C/min | Purity +7% |
Biological Activity Profile
Anticancer Mechanisms
In vitro studies demonstrate concentration-dependent cytotoxicity across multiple cancer lineages:
Table 3: IC₅₀ values in human cancer cell lines
| Cell Line | IC₅₀ (μM) | Exposure Time |
|---|---|---|
| MCF-7 (Breast) | 12.3 ± 1.2 | 48 hr |
| A549 (Lung) | 18.9 ± 2.1 | 72 hr |
| HepG2 (Liver) | 9.8 ± 0.8 | 24 hr |
Mechanistic studies reveal dual action pathways:
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Microtubule Disruption: Competitive binding at the colchicine site of β-tubulin (Kd = 3.2 nM), inhibiting polymerization by 78% at 10 μM concentration .
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Apoptosis Induction:
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4.3-fold increase in caspase-3 activity vs. controls
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62% reduction in mitochondrial membrane potential
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Upregulation of pro-apoptotic Bax/Bcl-2 ratio (3.1:1)
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Structure-Activity Relationships
Comparative analysis with structural analogs reveals critical pharmacophoric elements:
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Methyl Substitution: 5-Methyl enhances target affinity by 40% compared to unsubstituted analogs
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Ethylamine Chain: Optimal chain length for cellular permeability (LogP = 2.01 vs. 1.2 for methyl analogs)
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Hydrochloride Salt: Improves aqueous solubility to 28 mg/mL vs. 9 mg/mL for free base form
Industrial and Therapeutic Applications
Oncology Drug Development
Phase I trials explore its utility as:
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Monotherapy for taxane-resistant cancers
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Combination agent with PARP inhibitors (synergy factor = 2.3)
Chemical Biology Tools
Labeled derivatives ([¹⁴C]-ethylamine) enable:
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Microtubule dynamics tracking via fluorescence polarization
| Species | Route | MTD (mg/kg) |
|---|---|---|
| Mouse | Oral | 125 |
| Rat | IV | 45 |
Notable findings:
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No genotoxicity (Ames test negative)
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Reversible hepatotoxicity at >100 mg/kg doses
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Clean hERG profile (IC₅₀ > 30 μM)
Comparative Analysis with Benzimidazole Analogs
Table 5: Activity comparison with structural derivatives
| Compound | Tubulin IC₅₀ | Anticancer Potency |
|---|---|---|
| Target Compound | 3.2 nM | 12.3 μM (MCF-7) |
| 5-Methoxy derivative | 18.7 nM | 29.8 μM |
| Nocodazole | 2.1 nM | 8.9 μM |
The 5-methyl substitution confers superior metabolic stability compared to methoxy analogs (t₁/₂ = 4.2 hr vs. 1.8 hr), while maintaining 89% of nocodazole's microtubule affinity .
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